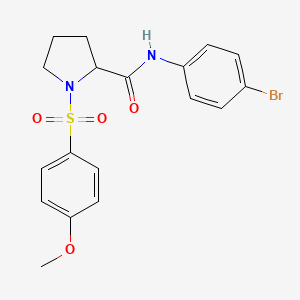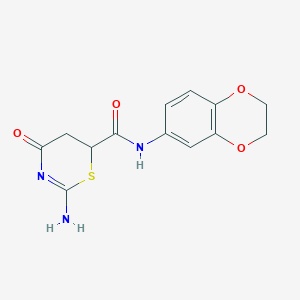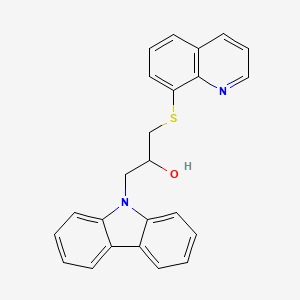
N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Descripción general
Descripción
N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a sulfonylpyrrolidine carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl and methoxyphenyl groups. The sulfonylation step is then carried out to attach the sulfonyl group to the pyrrolidine ring. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as those containing different substituents on the phenyl rings or variations in the sulfonyl group. These comparisons highlight the compound’s uniqueness in terms of its reactivity, biological activity, and potential applications. Similar compounds include:
- N-(4-chlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
- N-(4-fluorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
- N-(4-methylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-12-2-3-17(21)18(22)20-14-6-4-13(19)5-7-14/h4-11,17H,2-3,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODAFGGKEKEJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(furan-2-ylmethylamino)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4089229.png)
![2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089231.png)


![2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4089248.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
![4-Chloro-2-[1-(1,2,4-triazol-4-ylamino)ethyl]phenol](/img/structure/B4089259.png)

![3-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B4089267.png)
![(4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone](/img/structure/B4089286.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-methylmethanesulfonamide](/img/structure/B4089288.png)
![1-(2-phenylethyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089294.png)
![1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide](/img/structure/B4089305.png)
